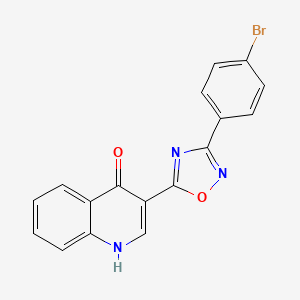

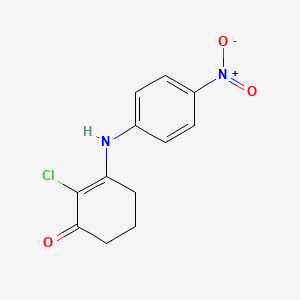

![molecular formula C15H16N4OS B2612169 5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866142-71-4](/img/structure/B2612169.png)

5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

説明

“5,7-Dimethyl-2-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has found numerous applications in medicinal chemistry .

Synthesis Analysis

The synthesis of TP derivatives has been explored in various studies. For instance, the 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) ligand has been used to produce complexes in reactions with cobalt(II) chloride . Another study synthesized a new kind of anthranilic diamides containing 5,7-dimethyl [1,2,4]triazolo [1,5- a ]pyrimidine .Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions. For example, the dmtp ligand has been used to produce complexes in reactions with cobalt(II) chloride . Additionally, silver complexes containing dmtp have been synthesized .科学的研究の応用

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .

Catalyst-Free Synthesis

It can be used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Microwave-Mediated Synthesis

The compound can be used in microwave-mediated synthesis . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Synthesis of Bioactive Compounds

1,2,4-triazolo pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Treatment of Diseases

These types of compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Applications in Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Reactant for Synthesis

The compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Synthesis of Antimalarial Drugs

It can be used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

将来の方向性

The TP heterocycle has found numerous applications in medicinal chemistry, and future research may continue to explore its potential uses . For instance, the TP heterocycle has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine, and has been used to generate candidate treatments for cancer and parasitic diseases .

特性

IUPAC Name |

5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-15(18-19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHALZMAJQIQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCCOC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321701 | |

| Record name | 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818983 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866142-71-4 | |

| Record name | 5,7-dimethyl-2-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2612086.png)

![1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2612089.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2612090.png)

![3-(2-(2,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2612092.png)

![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2612095.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide](/img/structure/B2612101.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2612102.png)

![2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2612105.png)